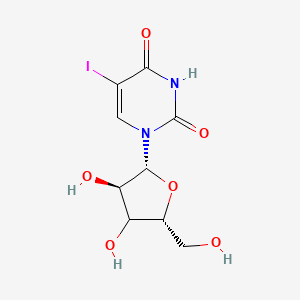
1-beta-D-Arabinofuranosyl-5-iodouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Beta-D-Arabinofuranosyl-5-iodouracil is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
The synthesis of 1-Beta-D-Arabinofuranosyl-5-iodouracil involves several steps. One common method includes the iodination of uracil followed by the glycosylation with arabinofuranose. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the uracil ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Beta-D-Arabinofuranosyl-5-iodouracil undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups using reagents like sodium azide or potassium fluoride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Beta-D-Arabinofuranosyl-5-iodouracil has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.
Biology: The compound is studied for its effects on DNA synthesis and repair mechanisms.
Medicine: It has shown potential in the treatment of certain cancers, particularly lymphoid malignancies, by inhibiting DNA synthesis and inducing apoptosis.
Industry: The compound is used in the development of anticancer drugs and other therapeutic agents
Mechanism of Action
The mechanism of action of 1-Beta-D-Arabinofuranosyl-5-iodouracil involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets DNA polymerase, leading to the termination of DNA chain elongation. This results in the inhibition of cell proliferation and induction of programmed cell death .
Comparison with Similar Compounds
1-Beta-D-Arabinofuranosyl-5-iodouracil can be compared with other nucleoside analogs such as:
1-Beta-D-Arabinofuranosyl-5-iodocytosine: Similar in structure but differs in the base component, showing unique antiviral activities.
5-Iodo-2’-deoxyuridine: Another nucleoside analog with potent antiviral properties, particularly against herpes viruses.
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil: Known for its effectiveness against hepatitis B virus and herpesvirus infections.
These compounds share similar mechanisms of action but differ in their specific applications and efficacy against various diseases.
Properties
Molecular Formula |
C9H11IN2O6 |
|---|---|
Molecular Weight |
370.10 g/mol |
IUPAC Name |
1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5?,6-,8-/m1/s1 |
InChI Key |
RKSLVDIXBGWPIS-CQWREQHLSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H](C([C@H](O2)CO)O)O)I |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















